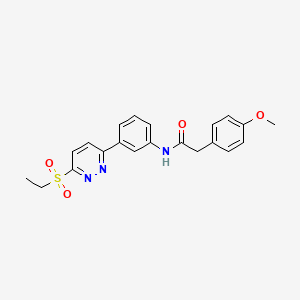

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-3-29(26,27)21-12-11-19(23-24-21)16-5-4-6-17(14-16)22-20(25)13-15-7-9-18(28-2)10-8-15/h4-12,14H,3,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMZNRQMJSIOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

- Pyridazine moiety : Contributes to its biological activity.

- Ethylsulfonyl group : Enhances solubility and bioavailability.

- Phenyl and methoxyphenyl groups : Influence stability and binding affinity.

The molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 358.41 g/mol.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Potential to inhibit tumor growth through specific molecular targets.

- Anti-inflammatory Effects : Modulation of inflammatory pathways, contributing to pain relief.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors that regulate cell signaling processes.

- Biofilm Disruption : Inhibition of biofilm formation in pathogenic bacteria, enhancing the efficacy of existing antibiotics.

Data Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against MRSA and E. coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant infections. -

Cancer Research :

In preclinical trials, the compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via caspase activation pathways. -

Anti-inflammatory Studies :

Research involving animal models demonstrated that this compound effectively reduced edema and pain responses in inflammatory conditions, indicating its potential as a therapeutic agent for chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs were identified from the evidence, focusing on pyridazine cores, sulfonyl groups, and acetamide side chains.

Table 1: Structural Comparison of Key Analogs

Key Observations:

Core Pyridazine Modifications :

- The ethylsulfonyl group in the target compound contrasts with methylsulfonyl (e.g., 897614-22-1) or trifluoromethoxy (CB-839) substituents. Ethylsulfonyl may enhance metabolic stability compared to methylsulfonyl, while trifluoromethoxy in CB-839 increases lipophilicity and electron-withdrawing effects .

- The position of the sulfonyl group on the pyridazine ring is conserved across analogs, suggesting its critical role in molecular interactions.

Acetamide Side Chain Variations: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas 4-chlorophenoxy (921839-65-8) introduces electron-withdrawing properties. CB-839’s thiadiazole linker and extended structure likely improve binding affinity to glutaminase, a feature absent in the target compound .

Biological Implications :

- CB-839’s efficacy in suppressing tumor growth highlights the importance of the thiadiazole-trifluoromethoxy motif in glutaminase inhibition. The target compound’s simpler structure may lack this specificity but could be optimized for other targets .

- The absence of biological data for the target compound in the evidence suggests further pharmacological profiling is needed.

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Calculated LogP* | Water Solubility (Predicted) |

|---|---|---|---|

| Target Compound | 411.5 | ~2.8 | Low (due to aromatic and sulfonyl groups) |

| CB-839 | 532.5 | ~3.5 | Very Low (high lipophilicity) |

| 2-(4-Chlorophenoxy)- analog | 431.9 | ~3.2 | Low |

| Methylsulfonyl-thiophene analog | 407.5 | ~2.5 | Moderate |

*LogP values estimated using fragment-based methods.

- Synthetic Routes :

- The target compound and its analogs are likely synthesized via nucleophilic substitution or coupling reactions, as seen in (e.g., acetamide formation via amide coupling).

- Ethylsulfonyl groups may be introduced via oxidation of ethylthio intermediates, while methoxy groups are typically added via alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.